B1579753 L-PROLINE (15N)

L-PROLINE (15N)

Cat. No.: B1579753
M. Wt: 116.12
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Composition and Structural Features

L-Proline (C₅H₉NO₂) is the only proteinogenic amino acid with a secondary amine group, where the nitrogen atom is part of a five-membered pyrrolidine ring. This cyclic structure locks the φ (phi) dihedral angle at approximately −65°, restricting backbone flexibility and influencing protein secondary structures. The ¹⁵N-labeled variant retains this structure, with the isotopic substitution occurring at the amine nitrogen atom.

Table 1: Comparison of Natural and ¹⁵N-Labeled L-Proline

Property Natural L-Proline L-Proline (¹⁵N)
Molecular Formula C₅H₉NO₂ C₅H₉¹⁵NO₂
Molecular Weight 115.13 g/mol 116.13 g/mol
Key Structural Feature Secondary amine (¹⁴N) Secondary amine (¹⁵N)
Solubility Soluble in water Identical to natural form

The absence of an alpha hydrogen in L-proline prevents hydrogen bonding at the amide nitrogen, altering peptide bond kinetics and protein folding dynamics. The ¹⁵N label does not affect these properties but introduces a detectable isotopic signature for advanced analytical techniques.

Conformational Impact on Proteins

L-Proline’s rigid structure disrupts regular secondary structures like alpha helices and beta sheets but stabilizes polyproline helices, which are critical in collagen. The cis-trans isomerization of peptide bonds involving proline residues is kinetically slow, with cis fractions ranging from 3–40% depending on neighboring amino acids. This property is exploited in studies of protein folding kinetics using ¹⁵N NMR.

Properties

Molecular Weight

116.12

Purity

98%

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

2.1 Foliar Application in Fruit Trees

Recent studies have demonstrated that foliar application of L-Proline (15N) can significantly enhance nitrogen uptake and translocation in fruit trees. For example, a study on sweet cherry trees showed that both pre- and post-harvest applications resulted in increased 15N levels in leaves and fruit tissues. The highest nitrogen derived from L-Proline was found in the pedicel, skin, and flesh of the fruit, indicating its effective translocation from leaves to fruit .

Application Timing%N Derived from L-Proline in Leaves%N Derived from L-Proline in Fruit
Pre-Harvest0.22%0.21% (pedicel), 0.17% (skin)
Post-Harvest0.45%0.12% (flesh)

This study suggests that L-Proline can serve as an effective organic nitrogen source to improve fruit quality by enhancing sugar content and overall growth parameters.

2.2 Impact on Plant Growth and Development

L-Proline has been shown to influence plant stress responses and growth. It acts as an osmoprotectant during drought conditions, helping plants maintain turgor pressure and cellular function. The application of L-Proline (15N) allows researchers to study its role in stress physiology by tracking nitrogen assimilation under varying environmental conditions.

Biochemical Research Applications

3.1 NMR Studies

L-Proline (15N) is widely used in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of proteins and other biological macromolecules. The incorporation of 15N enables detailed studies of protein interactions, folding mechanisms, and metabolic pathways.

  • Key Uses:
    • Probing structural dynamics of proteins.
    • Investigating binding interactions within macromolecular complexes.

This application is critical for understanding protein functionality and developing therapeutic strategies targeting specific biochemical pathways.

3.2 Metabolomics

In metabolomics, L-Proline (15N) serves as a tracer to elucidate metabolic pathways involving proline metabolism. By analyzing the distribution of 15N-labeled proline in various tissues, researchers can gain insights into metabolic fluxes and regulatory mechanisms governing proline synthesis and degradation.

Case Studies

4.1 Sweet Cherry Study

A comprehensive study investigated the uptake and translocation of foliar-applied L-Proline (15N) in sweet cherry trees. The research highlighted how different application timings affected nitrogen distribution across plant tissues:

  • Findings:
    • Post-harvest applications resulted in higher nitrogen recovery in buds and bark compared to pre-harvest applications.
    • Enhanced nitrogen levels were correlated with improved fruit quality metrics such as size and sugar content .

4.2 Protein Interaction Studies

In protein biochemistry, researchers utilized L-Proline (15N) to explore interactions between collagen and other extracellular matrix components. The stable isotope labeling allowed for precise mapping of proline incorporation into collagen structures, shedding light on its role in tissue engineering applications.

Comparison with Similar Compounds

Table 1: Isotopic Variants of L-Proline

Compound Isotopic Labeling Purity Key Applications Reference
L-Proline (¹⁵N) ¹⁵N (single label) ≥95 atom % ¹⁵N NMR, metabolic studies
L-Proline (¹³C₅,¹⁵N) ¹³C₅ (carbon backbone), ¹⁵N 99% ¹³C, 98% ¹⁵N LC-MS/MS internal standards, proteomics
[1,2-¹³C₂,¹⁵N]-L-Proline ¹³C (positions 1,2), ¹⁵N 99% ¹³C, 98% ¹⁵N Metabolic flux analysis

Key Differences :

  • Sensitivity in NMR : L-Proline (¹⁵N) is optimal for ¹⁵N-detected experiments, while ¹³C₅,¹⁵N-labeled proline provides dual isotopic signals for complex structural elucidation .
  • Cost and Accessibility : Single ¹⁵N labeling is more cost-effective than multi-labeled variants, making it preferable for routine NMR .

Structural Analogs

D-Proline vs. L-Proline (¹⁵N)

  • Stereochemistry : D-Proline is the enantiomer of L-proline, with an opposite configuration at the α-carbon.
  • Biological Activity : D-Proline lacks the amnesic potency of L-proline in neurological studies, highlighting the stereospecificity of proline transporters in the brain .

L-Azetidine-2-Carboxylic Acid (L-A.2.C.)

  • Structure : A four-membered ring analog of L-proline (five-membered ring).
  • Bioactivity : L-A.2.C. exhibits 30% lower anti-spreading depression potency and 50% weaker amnesic effects compared to L-proline, attributed to reduced conformational rigidity .

Functional Analogs

Poly(L-Proline)

  • Role in Collagen : Poly(L-proline) mimics collagen’s helical structure and binds to prolyl hydroxylases, facilitating collagen maturation .
  • Structural Stability : Poly(L-proline)₁₀ and poly(L-proline)₁₄ show identical RMSD values (0.46 Å) when bound to Amb a 8 allergen, indicating minimal functional divergence despite chain-length differences .

Immobilized L-Proline in Catalysis

  • GO/Fe₃O₄ Nanocomposite: Immobilized L-proline exhibits 20% higher catalytic activity in aldol reactions than free L-proline due to enhanced surface area (37.4 m²/g vs. 110 m²/g for MWCNTs) and zwitterion stabilization .
  • MWCNT-Supported Proline : Reduces reaction time by 40% compared to traditional proline catalysis in asymmetric syntheses .

Amino Acid Transporters

  • SAT2 Transporter: Binds L-proline with Km = 200–300 µM, similar to its affinity for other neutral amino acids like alanine. However, SAT2 is absent in liver and muscle, unlike ATA3 .
  • hPROT (Human Proline Transporter): Exclusively expressed in the brain, hPROT distinguishes L-proline from structurally similar amino acids (e.g., glycine) via Na⁺/Cl⁻-dependent uptake, critical for synaptic regulation .

Preparation Methods

Synthetic Approaches for L-Proline (15N)

Isotopic Labeling via Organic Synthesis Using Chiral Auxiliaries

One of the most established methods for preparing isotopically labeled L-Proline (15N) is based on Oppolzer's method , which employs a chiral auxiliary (sultam) to control stereochemistry during synthesis. This method allows the incorporation of nitrogen-15 into the proline backbone with high isotopic and enantiomeric purity.

  • The process involves multi-step organic synthesis where the nitrogen atom is introduced as a 15N-labeled precursor.
  • The chiral auxiliary ensures the correct L-configuration of proline is retained.
  • The method yields isotopic purity typically around 99%, suitable for NMR and metabolic studies.

This approach was demonstrated in the synthesis of 13C and 15N backbone-labeled proline used in peptide synthesis, confirming the biological activity and structural integrity of the labeled compound through detailed NMR studies.

Use of 15N-Labeled Inorganic Precursors

Another synthetic strategy involves starting from inorganic nitrogen-15-labeled materials, such as 15N-ammonium salts or 15N-labeled amino acid precursors (e.g., 15N-L-glutamic acid), which are enzymatically or chemically converted into L-Proline (15N).

  • This approach is analogous to methods used for other 15N-labeled amino acids like L-asparagine, where 15N-labeled inorganic nitrogen and 15N-labeled amino acids are combined in organic synthesis to improve raw material utilization and product purity.
  • Although specific detailed protocols for L-Proline (15N) via this route are less documented, the principle of high utilization efficiency (>70%) and high purity (>99%) applies.

Purification and Crystallization of L-Proline (15N)

After synthesis, purification is critical to isolate L-Proline (15N) with high chemical and isotopic purity.

Crystallization Purification Method

  • The crude L-Proline product, often obtained from fermentation or chemical synthesis, is dissolved in a mixture of secondary alcohol and water.
  • The solution undergoes decolorization and filtration to remove impurities.
  • Controlled cooling crystallization is performed, typically at 60–65°C with stirring speeds of 200–400 rpm for about 30 minutes.
  • The crystals are filtered, washed, and vacuum-dried at approximately 45°C for 3 hours to obtain pure L-Proline crystals.

This method yields white crystalline L-Proline with good fluidity and low moisture absorption, suitable for further applications.

Preparation of Stock Solutions for Experimental Use

For biochemical and in vivo applications, L-Proline (15N) is often prepared as stock solutions at precise molar concentrations. A typical preparation table for L-Proline (15N) stock solutions is as follows:

Amount of L-Proline (15N) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 8.6118 1.7224 0.8612
5 mg 43.0589 8.6118 4.3059
10 mg 86.1178 17.2236 8.6118
  • Solutions are prepared by dissolving the precise mass of L-Proline (15N) in appropriate solvents such as water or DMSO.
  • For in vivo formulations, DMSO master liquids are prepared first, followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.

Summary Table of Key Preparation Methods

Preparation Method Description Key Features Purity / Yield
Oppolzer’s Chiral Auxiliary Method Multi-step organic synthesis using sultam to incorporate 15N and control stereochemistry High isotopic and enantiomeric purity; suitable for peptide synthesis ~99% isotopic purity
Inorganic 15N Precursor Synthesis Use of 15N-labeled inorganic nitrogen and amino acid precursors in organic synthesis High raw material utilization; scalable >99% purity; >70% utilization
Crystallization Purification Dissolution, decolorization, controlled cooling crystallization, filtration, drying Produces crystalline L-Proline with good physical properties High chemical purity; scalable
Stock Solution Preparation Accurate weighing and dissolution to prepare solutions at desired molarity Enables precise dosing for research N/A

Research Findings and Applications

  • The isotopically labeled L-Proline (15N) prepared by Oppolzer’s method was successfully incorporated into neurohypophyseal hormone oxytocin peptides, confirming the biological activity and structural fidelity of the labeled amino acid.
  • L-Proline (15N) serves as a superior tracer in protein metabolism studies compared to other labeled amino acids, facilitating detailed metabolic and proteomic analyses.
  • Purification methods ensure that the labeled compound is free from impurities that could interfere with experimental outcomes.

Q & A

Q. What are best practices for presenting ¹⁵N isotopic enrichment data in publications?

  • Methodological Answer : Report δ¹⁵N values relative to atmospheric N₂, with uncertainties as ± standard deviation. Use scatter plots with error bars for kinetic data and heatmaps for spatial/temporal trends. Include raw datasets in repositories (e.g., Zenodo) and cite FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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